2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine
Description
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O5/c11-5-6(18)4(2-17)21-8(5)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXYYQOQWCVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Pathway
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Acetyl chloride, MeOH, 0°C → rt, 24 h | Acetylate 1'-OH to stabilize sugar. | N/A |
| 2 | TIPDSCl, DCM, Pyr, 0°C → rt, 3 h | Protect 3'- and 5'-OH with tetraisopropyldisiloxane (TIPDS). | N/A |
| 3 | TEMPO, NaOCl, aq. NaHCO₃, 0°C, 2 h | Oxidize 2'-OH to ketone. | N/A |
| 4 | MeMgCl, Et₂O, 0–10°C, 3 h | Methylate 2'-position via Grignard reagent. | N/A |
| 5 | DAST, DCM/THF, rt, 3 h | Fluorinate 2'-position. | N/A |
| 6 | SnCl₄, MeCN, 0°C → rt, 4 h | Couple silylated uridine with fluorinated sugar. | N/A |
| 7 | DMF, glacial AcOH, NMe₄F, rt, 2 h | Deprotect TIPDS groups. | 95% |
| 8 | tert-BuMgCl, THF, rt, 48 h | Final deprotection and nucleoside formation. | 68% (final) |
Key Observations :
- Step 3 : TEMPO-mediated oxidation ensures selective conversion of 2'-OH to ketone without over-oxidation.
- Step 5 : Diethylaminosulfur trifluoride (DAST) efficiently introduces fluorine at the 2'-position, avoiding side reactions.
- Step 6 : Tin(IV) chloride facilitates nucleophilic substitution, enabling coupling with uridine under anhydrous conditions.
Fluorination Strategies
Fluorination is critical for enhancing metabolic stability and target affinity. Two primary methods are used:
DAST-Mediated Fluorination
Hydrofluoric Acid (HF) with Lewis Base
- Mechanism : HF and a Lewis base (e.g., boron trifluoride) fluorinate sugars.
- Advantages : Cost-effective; scalable.
- Limitations : Low stability of fluorinated sugars; limited control over stereochemistry.
Comparative Analysis :
| Method | Yield | Regioselectivity | Scalability | Safety |
|---|---|---|---|---|
| DAST | High | Excellent | Moderate | Moderate |
| HF/Lewis Base | Moderate | Poor | High | Low |
DAST is preferred for laboratory-scale synthesis, while HF-based methods may be explored for industrial processes.
Coupling and Deprotection
Nucleobase Coupling
The fluorinated sugar is coupled with uracil derivatives using SnCl₄ in acetonitrile. This step ensures β-configuration retention and avoids epimerization.
Deprotection Protocol
Silyl protecting groups are removed via:
- Acetic Acid : Cleaves acetyl groups.
- Tetramethylammonium Fluoride (NMe₄F) : Removes TIPDS groups.
This two-step process minimizes side reactions and preserves the fluorinated sugar.
Optimization and Yield Considerations
- Step 7 : Deprotection with DMF/AcOH/NMe₄F achieves 95% efficiency, critical for minimizing losses.
- Final Yield : The overall process yields 68% of the target compound after eight steps, reflecting the complexity of fluorinated nucleoside synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine can undergo various chemical reactions, including:
Substitution Reactions: Introduction or replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenating agents or nucleophiles.
Oxidation: Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions might yield various fluorinated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Scientific Research Applications
2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-5-trifluoromethyl-arabinouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine with structurally related nucleoside analogues:
Biological Activity
2'-Deoxy-2'-fluoro-5-trifluoromethyl-arabinouridine (DFTArU) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer therapies. Its unique structural modifications, including a trifluoromethyl group and deoxy sugar moiety, enhance its efficacy by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis.
Structural Characteristics
DFTArU features several key structural components that contribute to its biological activity:
- Deoxy Sugar Moiety : This modification allows for better incorporation into nucleic acids.
- Trifluoromethyl Group : Enhances the compound's lipophilicity and stability.
- Benzoyl Groups : These groups can improve the compound's binding affinity to target enzymes.
DFTArU acts primarily by inhibiting viral replication. It competes with natural nucleosides for incorporation into viral RNA or DNA, disrupting the replication process. This mechanism is particularly relevant for viruses such as HIV and those causing hepatitis .
Antiviral Activity
Research indicates that DFTArU exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viral pathogens:
These values suggest that DFTArU could be a promising candidate for further development in antiviral therapies.
Anticancer Properties
In addition to its antiviral effects, DFTArU has shown potential anticancer activity. It interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The following table summarizes findings from various studies on its cytotoxicity against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.5 | Induction of apoptosis |
| MCF-7 (Breast) | 0.8 | DNA synthesis inhibition |
| A549 (Lung) | 0.6 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the effectiveness of DFTArU in biological applications:
- HIV Replication Study : A study demonstrated that DFTArU significantly reduced viral load in cultured human T-cells infected with HIV, showing a dose-dependent response.
- Hepatitis B Treatment : In a preclinical model, DFTArU was shown to decrease Hepatitis B surface antigen levels, indicating its potential as a therapeutic agent against chronic Hepatitis B infections .
- Cancer Cell Line Inhibition : Research involving various cancer cell lines revealed that DFTArU induced apoptosis through the activation of caspase pathways, highlighting its dual role in targeting both viral and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
